2-Chloro-3-isothiocyanatopyridine 2-Chloro-3-isothiocyanatopyridine
Brand Name: Vulcanchem
CAS No.: 50470-12-7
VCID: VC2453562
InChI: InChI=1S/C6H3ClN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H
SMILES: C1=CC(=C(N=C1)Cl)N=C=S
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol

2-Chloro-3-isothiocyanatopyridine

CAS No.: 50470-12-7

Cat. No.: VC2453562

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-isothiocyanatopyridine - 50470-12-7

Specification

CAS No. 50470-12-7
Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
IUPAC Name 2-chloro-3-isothiocyanatopyridine
Standard InChI InChI=1S/C6H3ClN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H
Standard InChI Key JEFYJJWYKOFTHN-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)Cl)N=C=S
Canonical SMILES C1=CC(=C(N=C1)Cl)N=C=S

Introduction

2-Chloro-3-isothiocyanatopyridine is a heterocyclic organic compound featuring a pyridine ring with a chlorine atom at the 2-position and an isothiocyanate group at the 3-position. Its molecular formula is C₆H₃ClN₂S, and it is classified as an isothiocyanate, a class of compounds known for their biological activity and applications in pharmaceuticals and agrochemicals.

Synthesis of 2-Chloro-3-isothiocyanatopyridine

The synthesis of 2-chloro-3-isothiocyanatopyridine typically involves the reaction of 2-chloro-3-aminopyridine with carbon disulfide in the presence of a base. Another method involves a one-pot reaction using iron(III) chloride to mediate the desulfurization of dithiocarbamate salts formed from amines and carbon disulfide .

Synthesis Steps:

  • Starting Material Preparation: Obtain 2-chloro-3-aminopyridine.

  • Reaction with Carbon Disulfide: React the amine with carbon disulfide in the presence of a base.

  • Formation of Isothiocyanate: The reaction yields 2-chloro-3-isothiocyanatopyridine.

Chemical Reactions:

ReactantProductReaction Type
AmineThioureaNucleophilic
AlcoholThiocarbamateNucleophilic

Biological Activity

Isothiocyanates, including 2-chloro-3-isothiocyanatopyridine, have demonstrated potential anticancer properties, antimicrobial effects, and roles in modulating enzymatic activities. The biological activity is largely attributed to the electrophilic nature of the isothiocyanate group, which can interact with various biological molecules, including proteins and nucleic acids.

Biological Applications:

  • Anticancer Activity: Potential to inhibit cancer cell growth.

  • Antimicrobial Effects: Inhibition of bacterial and fungal growth.

  • Enzyme Modulation: Interaction with enzymes to affect their activity.

Applications in Research and Industry

2-Chloro-3-isothiocyanatopyridine is used in scientific research for its potential therapeutic applications and as an intermediate in organic synthesis. Its unique reactivity and biological properties make it valuable in pharmaceutical and agrochemical development.

Research Focus:

  • Pharmaceutical Development: Exploration of therapeutic effects.

  • Agrochemical Applications: Potential use as pesticides or fungicides.

  • Organic Synthesis: Intermediate in creating complex molecules.

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